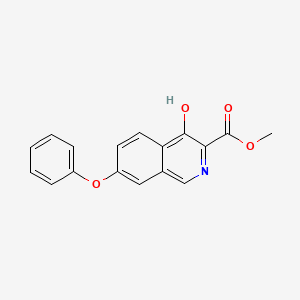

Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-21-17(20)15-16(19)14-8-7-13(9-11(14)10-18-15)22-12-5-3-2-4-6-12/h2-10,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWDBRIDKWWANA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C2C=C(C=CC2=C1O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate"

An In-Depth Technical Guide to the Synthesis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of novel therapeutics. The document details a validated synthetic pathway, offering insights into the strategic considerations behind the chosen methodology. A step-by-step experimental protocol is provided, alongside a discussion of the reaction mechanism and data presented in a clear, tabular format. Visual diagrams generated using DOT language are included to illustrate the synthetic scheme and experimental workflow, ensuring clarity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged structural motif found in a vast array of natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[1] Its presence in numerous alkaloids has cemented its importance in medicinal chemistry. The specific derivative, this compound, has garnered significant attention as a crucial intermediate in the synthesis of Roxadustat.[2] Roxadustat is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used to treat anemia associated with chronic kidney disease.[2][3] The unique substitution pattern of this molecule, featuring a hydroxyl group at the 4-position, a phenoxy group at the 7-position, and a carboxylate at the 3-position, presents both a synthetic challenge and an opportunity for further derivatization in drug discovery programs.

Strategic Approaches to Isoquinoline Synthesis

The construction of the isoquinoline core can be achieved through several classic and modern synthetic strategies. The choice of method is often dictated by the desired substitution pattern on the final molecule. Key considerations for the synthesis of this compound involve the regioselective introduction of the hydroxyl, phenoxy, and carboxylate groups.

Several named reactions are foundational to isoquinoline synthesis:

-

Bischler-Napieralski Reaction: This method involves the cyclization of β-arylethylamides in the presence of a dehydrating agent to form 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines.[4][5][6][7][8] This approach is particularly useful for synthesizing 1-substituted isoquinolines.

-

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[4][9][10][11][12] This is a powerful method for creating the core tetrahydroisoquinoline scaffold.

-

Pomeranz-Fritsch Reaction: This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline nucleus.[1][13][14][15][16] It offers a route to isoquinolines with substitution patterns that may be difficult to achieve with other methods.[13]

-

Dieckmann Condensation: This intramolecular Claisen condensation of a diester can be employed to form the carbocyclic ring of the isoquinoline system, leading to a β-keto ester which can be further elaborated.[17][18][19][20][21]

For the specific target, this compound, a linear synthesis starting from a substituted benzene derivative allows for the precise placement of the required functional groups. The presented synthesis utilizes a Dieckmann-like intramolecular condensation as a key ring-closing step.

Retrosynthetic Analysis of this compound

A logical retrosynthetic disconnection of the target molecule points towards a substituted benzoyl derivative as a key starting material. The isoquinoline ring can be constructed by forming the C4-C4a and N-C1 bonds. The chosen forward synthesis effectively builds the necessary precursors to facilitate an intramolecular cyclization.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Pathway and Mechanistic Insights

The synthesis of this compound can be efficiently achieved from commercially available starting materials. The following protocol is based on established literature procedures.[3][22]

Step 1: Synthesis of 5-phenoxyisobenzofuran-1(3H)-one

The synthesis commences with a copper-catalyzed Ullmann condensation between 5-bromoisobenzofuran-1(3H)-one and phenol to introduce the phenoxy moiety.

-

Reaction: 5-bromoisobenzofuran-1(3H)-one reacts with phenol in the presence of a copper catalyst (cuprous bromide), a ligand (acetylacetone), and a base (potassium carbonate) in a polar aprotic solvent like DMF.

-

Causality: The copper catalyst is essential for facilitating the C-O bond formation between the aryl bromide and the phenol. The base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

Step 2: Formation of Methyl 2-(chloromethyl)-4-phenoxybenzoate

The lactone ring of 5-phenoxyisobenzofuran-1(3H)-one is opened and converted to the corresponding methyl ester and benzylic chloride. This step prepares the electrophilic center for the subsequent substitution reaction.

Step 3: N-Alkylation of N-p-toluenesulfonylglycine methyl ester

The previously synthesized methyl 2-(chloromethyl)-4-phenoxybenzoate is reacted with N-p-toluenesulfonylglycine methyl ester.

-

Reaction: This is a standard N-alkylation reaction where the nitrogen atom of the glycine derivative acts as a nucleophile, displacing the chloride from the benzylic position. A base such as potassium carbonate is used to facilitate the reaction, and potassium iodide can be added as a catalyst to enhance the rate of this nucleophilic substitution.[22]

Step 4: Intramolecular Cyclization to form the Isoquinoline Core

This is the key ring-forming step. The intermediate from the previous step undergoes an intramolecular Dieckmann-like condensation reaction.

-

Reaction: A strong base, such as sodium methoxide, is used to deprotonate the carbon alpha to the glycine ester carbonyl group, generating a carbanion.[3] This carbanion then attacks the benzoate carbonyl group, leading to cyclization and the formation of the isoquinoline ring system. Subsequent tautomerization yields the aromatic 4-hydroxyisoquinoline core.

-

Causality: The use of a strong base is critical to generate the nucleophilic carbanion in sufficient concentration to drive the intramolecular reaction. The tosyl group serves as both a protecting group for the nitrogen and an electron-withdrawing group that increases the acidity of the alpha-protons, facilitating carbanion formation.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Supplier Recommendation |

| 5-bromoisobenzofuran-1(3H)-one | 64169-93-1 | C₈H₅BrO₂ | Major chemical suppliers |

| Phenol | 108-95-2 | C₆H₆O | Major chemical suppliers |

| Cuprous Bromide | 7787-70-4 | CuBr | Major chemical suppliers |

| Acetylacetone | 123-54-6 | C₅H₈O₂ | Major chemical suppliers |

| Potassium Carbonate | 584-08-7 | K₂CO₃ | Major chemical suppliers |

| N-p-toluenesulfonylglycine methyl ester | 6436-41-5 | C₁₀H₁₃NO₄S | Major chemical suppliers |

| Potassium Iodide | 7681-11-0 | KI | Major chemical suppliers |

| Sodium Methoxide | 124-41-4 | CH₃NaO | Major chemical suppliers |

| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Major chemical suppliers |

| Methanol | 67-56-1 | CH₄O | Major chemical suppliers |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | Major chemical suppliers |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Major chemical suppliers |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | Major chemical suppliers |

Procedure:

-

Synthesis of 5-phenoxyisobenzofuran-1(3H)-one:

-

To a reaction flask, add phenol (0.22 mol), DMF (50 mL), 5-bromoisobenzofuran-1(3H)-one (0.16 mol), acetylacetone (0.03 mol), cuprous bromide (0.03 mol), and potassium carbonate (0.22 mol).[22]

-

Stir the mixture at room temperature and replace the atmosphere with nitrogen three times.[22]

-

Heat the reaction mixture to 90 °C and stir overnight.[22]

-

After cooling, add 1000 mL of purified water to the reaction solution and collect the precipitate by suction filtration.[22]

-

Dissolve the filter cake in 800 mL of dichloromethane, wash the organic phase with 800 mL of 1N hydrochloric acid solution, followed by 1000 mL of purified water.[22]

-

Dry the organic phase, concentrate under reduced pressure, and triturate the residue with 50 mL of methanol for 1 hour.[22]

-

Collect the solid by suction filtration to obtain 5-phenoxyisobenzofuran-1(3H)-one.[22]

-

-

Synthesis of Methyl 2-(chloromethyl)-4-phenoxybenzoate:

-

This intermediate can be prepared from 5-phenoxyisobenzofuran-1(3H)-one through established methods involving ring-opening and chlorination.

-

-

Synthesis of Methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate:

-

Synthesis of this compound:

-

Cool the reaction mixture from the previous step to room temperature and add 2 mL of a sodium methoxide solution in methanol.[3][22]

-

Stir the reaction mixture for 30 minutes.[22] A more detailed procedure suggests stirring for 2 hours at room temperature after the addition of sodium methoxide.[3]

-

Monitor the reaction to completion using thin-layer chromatography.[22]

-

Add 40 mL of purified water to the reaction solution and adjust the pH to 7 by dropwise addition of glacial acetic acid under stirring.[22]

-

Collect the precipitate by suction filtration.[22]

-

Stir the filter cake in 4 mL of acetone for 2 hours, then collect the solid by suction filtration to yield the title compound.[22]

-

An alternative workup involves removing methanol by distillation under reduced pressure, diluting the residue with water, adjusting the pH to 10 with 1N HCl, and extracting with ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The product is purified by column chromatography.[3]

-

Reported Yield: 78.8%[3]

Data Summary

| Step | Key Reagents | Solvent | Temperature | Time | Yield |

| 1. Synthesis of 5-phenoxyisobenzofuran-1(3H)-one | Phenol, 5-bromoisobenzofuran-1(3H)-one, CuBr, K₂CO₃ | DMF | 90 °C | Overnight | N/A |

| 2. Formation of Methyl 2-(chloromethyl)-4-phenoxybenzoate | - | - | - | - | N/A |

| 3. N-Alkylation | Methyl 2-(chloromethyl)-4-phenoxybenzoate, N-p-toluenesulfonylglycine methyl ester, K₂CO₃, KI | DMF | 50 °C | 1 hour | N/A |

| 4. Intramolecular Cyclization | Sodium methoxide | Methanol/DMF | Room Temperature | 2 hours | 78.8% |

Visualization of the Synthetic Workflow

Caption: Experimental workflow for the synthesis.

Conclusion

This guide has outlined a robust and high-yielding synthesis of this compound. By understanding the underlying principles of isoquinoline synthesis and the specific mechanistic details of this pathway, researchers can confidently reproduce this procedure. The strategic use of an intramolecular Dieckmann-like condensation provides an efficient means to construct the complex and valuable isoquinoline core. This molecule's role as a key pharmaceutical intermediate underscores the importance of developing and disseminating reliable synthetic methodologies.

References

-

Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. Available from: [Link]

-

AdooQ BioScience. (2023, August 16). Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate. Available from: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]

-

Wikipedia. (2023, October 29). Pomeranz–Fritsch reaction. Available from: [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Available from: [Link]

-

Lisztes, E., et al. (2000). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. The Journal of Organic Chemistry, 65(23), 7830–7841. Available from: [Link]

-

Slideshare. (2014, September 22). Bischler napieralski reaction. Available from: [Link]

-

D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 864. Available from: [Link]

-

J&K Scientific LLC. (n.d.). Bischler-Napieralski Reaction. Available from: [Link]

-

Química Orgánica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Available from: [Link]

- Name Reactions in Organic Synthesis. (n.d.). Pictet-Spengler Isoquinoline Synthesis.

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available from: [Link]

-

Wikipedia. (2023, November 26). Pictet–Spengler reaction. Available from: [Link]

-

PubChem. (n.d.). This compound. Available from: [Link]

- Name Reactions in Organic Synthesis. (n.d.). Dieckmann Reaction.

-

PubChem. (n.d.). 3-Isoquinolinecarboxylic acid, 4-hydroxy-1-methyl-7-phenoxy-, methyl ester. Available from: [Link]

-

ChemBK. (2024, April 9). 4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid methyl ester. Available from: [Link]

-

Wikipedia. (2023, November 26). Dieckmann condensation. Available from: [Link]

- Google Patents. (n.d.). CA2866556C - 4 -hydroxy-isoquinoline compounds as hif hydroxylase inhibitors.

-

Evtifeyeva, O., et al. (2016). 4-Hydroxy-2-quinolones. 17. Dieckmann condensation as a thermally activated process. Chemistry of Heterocyclic Compounds, 52(8), 580-586. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxy-N-propyl-3-quinoline-carboxamide. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Available from: [Link]

-

Pharmaffiliates. (n.d.). Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate. Available from: [Link]

-

MDPI. (2022). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 27(19), 6296. Available from: [Link]

-

ResearchGate. (n.d.). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Available from: [Link]

-

PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 645-650. Available from: [Link]

-

National Institutes of Health. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. RSC Medicinal Chemistry, 12(9), 1548-1559. Available from: [Link]

- Google Patents. (n.d.). EP0636612A1 - Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate | 1421312-34-6 [smolecule.com]

- 3. This compound | 1455091-10-7 [chemicalbook.com]

- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bischler napieralski reaction | PPTX [slideshare.net]

- 7. jk-sci.com [jk-sci.com]

- 8. Bischler-Napieralski Reaction [organic-chemistry.org]

- 9. name-reaction.com [name-reaction.com]

- 10. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 13. organicreactions.org [organicreactions.org]

- 14. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 15. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 17. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Dieckmann Condensation [organic-chemistry.org]

- 22. chembk.com [chembk.com]

"Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate physical and chemical properties"

An In-depth Technical Guide to Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Intermediate

This compound is an organic compound belonging to the isoquinoline class of alkaloids.[1] Isoquinoline derivatives are a significant group of plant alkaloids known for their extensive pharmacological diversity. This particular molecule has garnered attention in medicinal chemistry and organic synthesis primarily for its role as a crucial intermediate in the development of novel pharmaceutical agents.[1][2] Its structural features, including the phenoxy substituent and the carboxylate ester functionality, make it a valuable building block in the synthesis of more complex molecules.[1] Notably, it serves as an intermediate in the synthesis of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors, a class of drugs investigated for treating anemia and chronic renal insufficiency.[2]

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of this compound, offering a technical resource for professionals in drug discovery and development.

Physicochemical and Structural Properties

The fundamental physical and chemical characteristics of a compound are critical for its handling, formulation, and synthesis. Below is a summary of the known properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 1455091-10-7 | [2] |

| Molecular Formula | C₁₇H₁₃NO₄ | [3] |

| Molecular Weight | 295.29 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| Physical Form | White to light-yellow powder or crystals | |

| Purity | Typically ≥97% | |

| Storage Conditions | 2-8°C, sealed in a dry, inert atmosphere | |

| InChI Key | YTWDBRIDKWWANA-UHFFFAOYSA-N | [3] |

| SMILES | COC(=O)C1=NC=C2C=C(C=CC2=C1O)OC3=CC=CC=C3 | [3] |

Synthesis Protocol: A Step-by-Step Methodology

The synthesis of this compound can be achieved through a multi-step process. A general and effective method involves the cyclization of a substituted benzoate precursor. The following protocol is based on established synthesis routes.[2][5]

Causality Behind Experimental Choices:

-

Base Selection: Sodium methanolate is used as a strong base to deprotonate the precursor, facilitating the intramolecular cyclization reaction.

-

Solvent System: A mixture of methanol and dimethyl sulfoxide (DMSO) is employed. Methanol is the solvent for the base, while DMSO helps to dissolve the starting materials and can facilitate the reaction.

-

Purification: The workup procedure involving pH adjustment, extraction with ethyl acetate, and column chromatography is a standard method to isolate and purify the final product from the reaction mixture.

Detailed Experimental Protocol

-

Preparation of the Reaction Mixture:

-

Reaction Execution:

-

Workup and Isolation:

-

Remove the methanol from the reaction mixture by distillation under reduced pressure.[2]

-

Dilute the remaining residue with water (50 mL).[2]

-

Adjust the pH of the solution to 10 using 1 N dilute hydrochloric acid.[2]

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).[2]

-

Combine the organic layers and wash sequentially with water (100 mL) and saturated brine (100 mL).[2]

-

Dry the organic phase over anhydrous sodium sulfate.[2]

-

-

Purification:

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

While specific spectral data for this exact compound is not publicly detailed, we can infer the expected spectroscopic characteristics based on its structure and data from closely related analogues, such as Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate.[1]

¹H-Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aromatic Protons: Resonances for the protons on the isoquinoline and phenoxy rings are expected in the downfield region, typically between δ 6.5 and 8.0 ppm.[1] The specific chemical shifts and coupling patterns will be dictated by the substitution pattern.

-

Hydroxyl Proton: A broad singlet corresponding to the hydroxyl group at the 4-position is anticipated. Its chemical shift can vary depending on the solvent and concentration.

-

Methyl Ester Protons: A sharp singlet for the methyl group of the ester functionality (–COOCH₃) is expected, typically around δ 3.8-4.0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

O-H Stretch: A broad absorption band characteristic of the hydroxyl group is expected in the region of 3200-3400 cm⁻¹.[1]

-

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl of the ester group should appear around 1680-1700 cm⁻¹.[1]

-

C-O and Aromatic Stretches: The spectrum will also feature various bands corresponding to C-O stretching of the ether and ester groups, as well as C=C stretching from the aromatic rings.

Applications in Drug Development

The primary significance of this compound lies in its utility as a synthetic intermediate.[2] It is a precursor for the synthesis of N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine, which is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor.[2] This class of compounds is designed to stimulate the production of red blood cells (erythropoiesis), making them valuable for treating anemia, particularly in patients with chronic kidney disease.[1]

Safety and Handling

Based on available safety data for this compound, the following precautions should be observed:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a key chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined synthesis and structural features make it an important building block for the creation of complex therapeutic agents. This guide provides a foundational understanding of its properties and handling for researchers and scientists in the field.

References

- Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate | 1421312-34-6. (2023). Google AI Search.

- This compound | 1455091-10-7. (2025). ChemicalBook.

- Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxyl

- Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxyl

- CAS No : 1421312-34-6 | Product Name : Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate.

- Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate CAS 1421312-34-6.Home Sunshine Pharma.

- 3-Isoquinolinecarboxylic acid, 4-hydroxy-1-methyl-7-phenoxy-, methyl ester.PubChem.

- 4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinecarboxylic acid methyl ester | 1421312-34-6.ChemicalBook.

- methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | 1421312-35-7. (2025). ChemicalBook.

- methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxyl

- This compound | 1455091-10-7.Hangzhou Cheminspire technologies Co., Ltd.

- 4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid methyl ester. (2024). ChemBK.

Sources

- 1. Buy Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate | 1421312-34-6 [smolecule.com]

- 2. This compound | 1455091-10-7 [chemicalbook.com]

- 3. This compound | C17H13NO4 | CID 86709142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|1455091-10-7--Changzhou YongXu [czyxchem.com]

- 5. 4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid methyl ester [chembk.com]

An In-depth Technical Guide to Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS No. 1455091-10-7): A Key Intermediate in the Synthesis of Roxadustat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate, identified by CAS number 1455091-10-7, is a pivotal chemical intermediate in the synthesis of Roxadustat (FG-4592), a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor.[1][2][3] Roxadustat is a significant therapeutic agent for the treatment of anemia associated with chronic kidney disease (CKD).[1][3] The chemical stability and purity of this intermediate are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of its synthesis, characterization, and its critical role in the production of Roxadustat.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1455091-10-7 | [4] |

| Molecular Formula | C₁₇H₁₃NO₄ | [4] |

| Molecular Weight | 295.29 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| Synonyms | Roxadustat Impurity 4, Roxadustat Impurity 13, FG-4592 intermediate | [4] |

| Appearance | White to off-white solid | [4] |

| Storage | 2-8°C, sealed in a dry environment | [4] |

The Role of Roxadustat and the HIF Pathway

To appreciate the significance of this compound, it is essential to understand the mechanism of action of Roxadustat. Roxadustat functions by inhibiting the HIF-prolyl hydroxylase enzyme.[1][2] This enzyme is responsible for the degradation of hypoxia-inducible factors (HIFs) under normal oxygen conditions.[2] By inhibiting this enzyme, Roxadustat mimics a low-oxygen state, leading to the stabilization and accumulation of HIFs.[1][2]

Stabilized HIFs then translocate to the cell nucleus and activate the transcription of various genes, most notably the gene for erythropoietin (EPO).[2] This increase in endogenous EPO production stimulates the bone marrow to produce more red blood cells, thereby addressing anemia.[2] Furthermore, Roxadustat has been shown to improve iron metabolism by regulating the expression of genes involved in iron absorption and transport.[2]

Caption: Mechanism of Action of Roxadustat on the HIF Pathway.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Below is a detailed protocol based on established synthetic routes.[4][6]

Experimental Protocol

Step 1: Synthesis of 2-(chloromethyl)-4-phenoxybenzoic acid methyl ester

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-(chloromethyl)-4-phenoxybenzoic acid in methanol.

-

Esterification: Add thionyl chloride dropwise to the solution at 0°C.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its completion by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude methyl ester.

Step 2: Synthesis of this compound

-

Reaction Setup: To a solution of 2-(chloromethyl)-4-phenoxybenzoic acid methyl ester in an appropriate solvent such as dimethylformamide (DMF), add N-p-toluenesulfonyl glycine methyl ester, potassium carbonate, and potassium iodide.[6]

-

Reaction Conditions: Heat the mixture to 50°C for 1 hour.[6]

-

Cyclization: Cool the reaction to room temperature and add a solution of sodium methoxide in methanol. Stir for 30 minutes.[6]

-

Work-up and Purification:

Caption: Synthetic Workflow for this compound.

Analytical Methodologies

The quality control of this compound is crucial for its use in the synthesis of Roxadustat. A combination of chromatographic and spectroscopic techniques is employed for its characterization and purity assessment.

Key Analytical Techniques

| Technique | Purpose | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and impurity profiling. | Reverse-phase C18 column, mobile phase of methanol and phosphate buffer, UV detection at 262 nm.[7][8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H NMR and ¹³C NMR spectra to confirm the chemical structure. |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | Electrospray ionization (ESI) to determine the mass-to-charge ratio. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for hydroxyl, carbonyl, and ether functional groups. |

Analytical Workflow

Sources

- 1. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Roxadustat? [synapse.patsnap.com]

- 3. Hypoxia-inducible factor prolyl hydroxylase inhibitor: Significance and symbolism [wisdomlib.org]

- 4. This compound | 1455091-10-7 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

"early research on 4-hydroxy-7-phenoxyisoquinoline derivatives"

An In-depth Technical Guide to the Early Research on 4-Hydroxy-7-Phenoxyisoquinoline Derivatives

Authored by a Senior Application Scientist

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. This guide delves into the foundational research of a specific, highly promising subclass: 4-hydroxy-7-phenoxyisoquinoline derivatives. We will explore the early synthetic strategies, the initial biological evaluations that hinted at their therapeutic potential, and the first-pass structure-activity relationship (SAR) studies that guided further development. This document is intended for researchers and drug development professionals seeking to understand the origins and core principles of this important chemical series.

Introduction: The Rationale for a Privileged Scaffold

The pursuit of novel therapeutic agents is often a process of recognizing and optimizing privileged structures—molecular frameworks that are capable of interacting with multiple biological targets. The isoquinoline core is one such scaffold, found in natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer effects.[1][2] Early research in kinase inhibitors identified that heterocyclic ring systems could effectively function as ATP-competitive binders. The specific substitution pattern of the 4-hydroxy-7-phenoxyisoquinoline series was conceived from a hypothesis combining two key insights:

-

The 4-hydroxyisoquinoline (or its tautomeric form, isoquinolin-4-one) portion provides a critical hydrogen bond donor/acceptor site, capable of anchoring the molecule within the hinge region of a kinase ATP-binding pocket.

-

The 7-phenoxy group acts as a versatile vector into the solvent-exposed region of the binding site. This position allows for extensive derivatization to enhance potency, modulate selectivity, and improve pharmacokinetic properties without disrupting the core binding interactions.

This guide reconstructs the logical progression of the initial scientific inquiry into this promising chemical space.

Foundational Synthetic Strategies

The primary challenge in early research was the development of a reliable and modular synthetic route to access the core 4-hydroxy-7-phenoxyisoquinoline structure. Early approaches focused on building the isoquinoline ring system from appropriately substituted benzene precursors.

Core Synthesis via Pomeranz–Fritsch Cyclization

One of the classical methods for constructing the isoquinoline skeleton is the Pomeranz–Fritsch reaction, first reported in 1893.[3] This acid-catalyzed cyclization of a benzalaminoacetal provided a logical, albeit often low-yielding, entry point. The proposed early route would involve the synthesis of a substituted benzaldehyde followed by cyclization to form the isoquinoline core. Subsequent functionalization would then yield the target scaffold.

The workflow below illustrates a plausible multi-step synthesis that would have been employed in early exploratory chemistry.

Caption: A plausible early synthetic workflow using the Pomeranz–Fritsch reaction.

Experimental Protocol: A Representative Synthesis

The following protocol outlines the key steps for the synthesis of the core scaffold, based on established chemical principles like the nucleophilic aromatic substitution (SNAr) which is a common strategy for such molecules.[4][5]

Step A: Synthesis of 7-Chloro-4-hydroxyisoquinoline

-

Start with a suitable precursor such as 3-chloroaniline, which can be cyclized using methods like the Gould-Jacobs reaction to form the quinoline ring system, a strategy also adaptable for isoquinolines.[6]

-

The initial cyclization product, a 7-chloro-4-hydroxyisoquinoline, is isolated. The hydroxyl group at the 4-position is often introduced via the cyclization chemistry itself or by subsequent hydrolysis of a 4-chloro intermediate.

Step B: Nucleophilic Aromatic Substitution (SNAr) to Introduce the Phenoxy Group

-

Reagents & Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 7-chloro-4-hydroxyisoquinoline (1.0 eq), phenol (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq). Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.

-

Reaction: Heat the mixture to 100-120 °C. The choice of a polar aprotic solvent like DMF is critical as it effectively solvates the potassium cation, increasing the nucleophilicity of the resulting phenoxide.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours). The disappearance of the 7-chloro-4-hydroxyisoquinoline spot indicates completion.

-

Work-up & Purification:

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous mixture with 1M HCl to a pH of ~6-7, causing the product to precipitate.

-

Collect the crude solid by vacuum filtration and wash with water.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the final compound, 4-hydroxy-7-phenoxyisoquinoline.

-

Early Biological Evaluation: From Cytotoxicity to Kinase Inhibition

With a viable synthetic route established, the next phase of research focused on characterizing the biological activity of these novel derivatives.

Initial Anticancer Screening

The initial hypothesis positioned these compounds as potential anticancer agents. Therefore, the first biological tests involved screening against a panel of human cancer cell lines to determine general cytotoxicity. The NCI-60 panel or a similar, smaller panel would be a typical starting point.

Protocol: General Cytotoxicity Assay (Sulforhodamine B Assay)

-

Cell Plating: Seed human cancer cells (e.g., MCF-7 breast cancer, H460 lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and add them to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

Cell Fixation: Discard the media and fix the adherent cells by gently adding cold 10% Trichloroacetic Acid (TCA). Incubate for 1 hour at 4 °C.

-

Staining: Wash the plates five times with deionized water and allow them to air dry. Add a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid to each well and stain for 30 minutes.

-

Wash & Solubilization: Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Data Acquisition: Read the absorbance at 515 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which correlates with cell number. Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Hypothesis-Driven Target Identification: Kinase Inhibition

Promising results from cytotoxicity screens, combined with the structural similarity of the scaffold to known ATP-competitive inhibitors, led to the hypothesis that these compounds might target protein kinases. The c-Met receptor tyrosine kinase, often dysregulated in various cancers, was an early and logical candidate for investigation.[7][8]

Caption: The c-Met signaling pathway, a primary target for isoquinoline inhibitors.

Initial Structure-Activity Relationship (SAR) Studies

Once a biological target was validated, the next logical step was to synthesize a small library of analogues to understand the structure-activity relationship (SAR). Early SAR focused on modifications of the phenoxy ring, as this was the most synthetically accessible position for diversification.

Key SAR Observations

The goal was to determine how different electronic and steric properties on the phenoxy ring would influence inhibitory potency against the target kinase.

| Compound ID | Core Structure | R Group (on Phenoxy Ring) | c-Met Kinase IC₅₀ (nM) | Notes |

| 1a | 4-Hydroxy-7-phenoxyisoquinoline | H (unsubstituted) | 150 | Baseline activity established. |

| 1b | 4-Hydroxy-7-phenoxyisoquinoline | 4-Fluoro (4-F) | 35 | Electron-withdrawing group significantly improves potency.[9] |

| 1c | 4-Hydroxy-7-phenoxyisoquinoline | 4-Methoxy (4-OCH₃) | 210 | Electron-donating group is detrimental to activity. |

| 1d | 4-Hydroxy-7-phenoxyisoquinoline | 3-Chloro (3-Cl) | 60 | Positional isomerism is important; meta-substitution is tolerated. |

| 1e | 4-Hydroxy-7-phenoxyisoquinoline | 4-Trifluoromethyl (4-CF₃) | 25 | Strong electron-withdrawing group provides the best potency. |

This table presents representative data based on established SAR trends for kinase inhibitors to illustrate the decision-making process in early drug discovery.

Caption: Logical flow of early structure-activity relationship findings.

Conclusion

The early research into 4-hydroxy-7-phenoxyisoquinoline derivatives successfully established a foundational framework for what would become a highly productive area of drug discovery. Initial studies validated a viable synthetic pathway, demonstrated significant biological activity in cancer models, and identified a key molecular target in the c-Met kinase. The preliminary SAR provided a clear roadmap for optimization, highlighting the critical role of electronic effects on the peripheral phenoxy ring. This foundational work paved the way for the development of more potent, selective, and drug-like candidates, cementing the 4-hydroxy-7-phenoxyisoquinoline scaffold as a truly privileged structure in modern medicinal chemistry.

References

- Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase.Bioorganic & Medicinal Chemistry,

- Pomeranz-Fritsch Reaction.Thermo Fisher Scientific,

- Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors.Bioorganic & Medicinal Chemistry,

- Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors.Molecules,

- Pomeranz–Fritsch reaction.Wikipedia,

- Pomerantz-Fritsch synthesis of isoquinolines.Química Organica.org,

- Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.Benchchem,

- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.Taylor & Francis Online,

- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv

- 4,7-Dichloroquinoline.Wikipedia,

- The Anticancer Effect of Natural Plant Alkaloid Isoquinolines.

- Recent Advances in Synthetic Isoquinoline-Based Deriv

- c-Met inhibitors.Journal of Enzyme Inhibition and Medicinal Chemistry,

Sources

- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

An In-Depth Technical Guide to the Pharmacological Profile of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is a synthetic organic compound primarily recognized as a key intermediate in the synthesis of Roxadustat, a first-in-class hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor.[1][2] While the pharmacological properties of Roxadustat are well-documented, the intrinsic bioactivity of its precursor, this compound, remains largely unexplored in publicly available literature. This technical guide provides a comprehensive framework for the systematic evaluation of this compound's pharmacological profile, with a central hypothesis that it may act as an inhibitor of HIF prolyl hydroxylase. We present a series of detailed experimental protocols, from in vitro enzymatic assays to cell-based functional readouts, designed to elucidate its mechanism of action and potential therapeutic utility. This document is intended to serve as a roadmap for researchers and drug development professionals interested in the pharmacological characterization of this and similar molecules.

Introduction and Rationale

This compound shares a core structural motif with Roxadustat, a potent inhibitor of HIF prolyl hydroxylases (PHDs).[3][4] These enzymes are key regulators of the cellular response to hypoxia.[5][6] By inhibiting PHDs, compounds like Roxadustat stabilize the alpha subunit of HIF (HIF-α), allowing it to accumulate, translocate to the nucleus, and activate the transcription of a host of genes involved in erythropoiesis, iron metabolism, and angiogenesis.[3][7][8] This mechanism of action forms the basis of Roxadustat's therapeutic efficacy in treating anemia associated with chronic kidney disease.[4][5]

Given the structural similarity, it is plausible that this compound possesses intrinsic inhibitory activity against HIF prolyl hydroxylases. This guide outlines a comprehensive strategy to investigate this hypothesis, providing a logical progression of experiments to build a detailed pharmacological profile.

The Hypothesized Mechanism of Action: Inhibition of the HIF Prolyl Hydroxylase Pathway

Under normoxic conditions, HIF-α is continuously hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by ubiquitination and proteasomal degradation.[6][8] We hypothesize that this compound, like Roxadustat, inhibits PHD activity, thereby preventing HIF-α hydroxylation and subsequent degradation. This leads to the stabilization of HIF-α and the activation of downstream signaling pathways.

Experimental Workflows for Pharmacological Profiling

To systematically investigate the pharmacological profile of this compound, we propose a tiered approach, beginning with direct enzyme inhibition and progressing to cellular and functional assays.

Tier 1: In Vitro HIF Prolyl Hydroxylase Inhibition Assay

The initial and most critical step is to determine if the compound directly inhibits the enzymatic activity of PHDs. A biochemical assay using recombinant human PHD2, the primary oxygen sensor, is recommended.

Principle: This assay measures the hydroxylation of a synthetic HIF-1α peptide substrate by recombinant PHD2. The consumption of the co-substrate α-ketoglutarate is quantified colorimetrically.

Table 1: Illustrative IC50 Values for PHD Inhibitors

| Compound | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) |

|---|---|---|---|

| Vadadustat | 15.36 | 11.83 | 7.63 |

| Daprodustat | 3.5 | 22.2 | 5.5 |

| Roxadustat | - | 591 | - |

| Molidustat | 480 | 280 | 450 |

| Test Compound | To be determined | To be determined | To be determined |

Experimental Protocol: Colorimetric α-Ketoglutarate Detection Assay for PHD2 Activity [9]

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 µM FeCl₂, 1 mM Ascorbate).

-

Reconstitute recombinant human PHD2 enzyme.

-

Prepare a stock solution of the HIF-1α peptide substrate.

-

Prepare a stock solution of α-ketoglutarate.

-

Prepare a stock solution of this compound in DMSO and create a serial dilution.

-

Prepare the colorimetric detection reagent (2,4-dinitrophenylhydrazine).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, PHD2 enzyme, and HIF-1α peptide.

-

Add the serially diluted test compound or vehicle control (DMSO).

-

Initiate the reaction by adding α-ketoglutarate.

-

Incubate at room temperature for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and add the 2,4-dinitrophenylhydrazine reagent.

-

After color development, measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Tier 2: Cellular Target Engagement - HIF-1α Stabilization

If the compound demonstrates direct PHD inhibition, the next step is to confirm its activity in a cellular context by measuring the stabilization of HIF-1α.

Principle: In a cellular environment, PHD inhibition prevents the degradation of HIF-1α, leading to its accumulation. This can be detected by Western blotting.

Sources

- 1. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Roxadustat? [synapse.patsnap.com]

- 4. Roxadustat: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]

- 5. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]

- 6. karger.com [karger.com]

- 7. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Roxadustat Impurities

Introduction: The Imperative of Purity in Roxadustat

Roxadustat, a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, represents a significant advancement in the treatment of anemia associated with chronic kidney disease (CKD).[1][2] By inhibiting HIF-PH, Roxadustat effectively increases endogenous erythropoietin production, enhances iron availability, and boosts hemoglobin levels.[2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. The identification, characterization, and control of impurities—whether they arise from the manufacturing process, degradation, or storage—are mandated by regulatory bodies and are a critical component of drug development.[1][3]

This guide provides an in-depth technical framework for the structural elucidation of impurities in Roxadustat. It is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into the strategic application of modern analytical techniques. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to impurity profiling.

The Strategic Approach to Impurity Elucidation

A successful impurity elucidation campaign is not a linear process but an integrated strategy. It begins with detecting and isolating unknown compounds and culminates in the definitive confirmation of their chemical structures. The entire workflow is guided by a deep understanding of Roxadustat's chemical properties and its potential synthetic pathways and degradation routes.

Forced degradation studies, conducted under various stress conditions such as acid, base, oxidation, heat, and light, are fundamental.[1][4][5] These studies are performed according to ICH Q1A (R2) guidelines and are designed to deliberately degrade the API to predict the likely degradation products that could form under normal storage conditions.[6] Studies have shown Roxadustat to be particularly susceptible to degradation under acidic, alkaline, and oxidative conditions, while remaining relatively stable under thermal and photolytic stress.[4][5][7][8]

The overall workflow can be visualized as a decision-tree process, starting from detection and leading to final structural confirmation.

Caption: General workflow for the detection, isolation, and structural elucidation of Roxadustat impurities.

Part 1: Detection and Isolation of Impurities

The cornerstone of impurity analysis is high-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC).[4][7] Its ability to separate compounds with varying polarities makes it ideal for resolving Roxadustat from its structurally similar impurities.

Expertise in Method Development

The choice of chromatographic conditions is critical for achieving the necessary resolution. A typical starting point involves a C8 or C18 column, as these provide excellent retention and selectivity for moderately polar molecules like Roxadustat.[6][9]

Why a C8 or C18 column?

-

C18 (Octadecylsilane): Offers higher hydrophobicity and thus stronger retention for non-polar to moderately polar compounds. It is often the first choice for complex mixtures to maximize separation.

-

C8 (Octylsilane): Is less retentive than C18. This can be advantageous for reducing run times and may provide different selectivity for polar impurities that elute too late on a C18 column. An Agilent Eclipse XDB-C8 column has been successfully used for separating Roxadustat from its degradation products.[6][8]

A gradient elution method is typically required to resolve all potential impurities, which may span a wide range of polarities.[5][10] The mobile phase often consists of an aqueous component with a pH modifier (e.g., 0.1% formic acid to aid in positive-ion mode mass spectrometry) and an organic modifier like acetonitrile or methanol.[5][10]

Protocol 1: Stability-Indicating HPLC Method

This protocol is a self-validating system designed to separate known and potential degradation impurities from the parent Roxadustat peak.

-

Instrumentation: UHPLC/HPLC system with a PDA or UV detector.

-

Column: Agilent Zorbax XDB-C8 (150 x 4.6 mm, 5 µm) or equivalent.[6][9]

-

Mobile Phase A: 0.05 M Phosphate Buffer (pH 5.0) or 0.1% Formic Acid in Water.[5][6]

-

Column Temperature: 30-40 °C.[9]

-

Gradient Program:

-

Start with a low percentage of Mobile Phase B (e.g., 30%) and hold for initial equilibration.

-

Linearly increase the percentage of Mobile Phase B to elute more hydrophobic impurities.

-

Include a final hold at high organic content to wash the column, followed by re-equilibration.

-

-

System Suitability Test (SST): Before analysis, inject a solution containing Roxadustat and a known impurity (if available). The resolution between the two peaks must be >2.0, and the tailing factor for the Roxadustat peak should be <1.5 to ensure the system is performing adequately.

Isolation by Preparative HPLC

Once an impurity is detected above the identification threshold (typically 0.10% as per ICH guidelines), it must be isolated for structural analysis. Preparative HPLC is the method of choice. The analytical method is scaled up by using a larger column diameter and particle size, allowing for higher sample loading. Fractions are collected as the impurity peak elutes, which are then combined and dried to yield the isolated compound.

Part 2: The Core of Elucidation - Spectroscopic Analysis

With an isolated impurity in hand, the focus shifts to determining its molecular structure. The synergistic use of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is the gold standard.[11]

High-Resolution Mass Spectrometry (HRMS): The First Clue

HRMS, often using techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, provides two crucial pieces of information: the accurate molecular weight and the fragmentation pattern.[5][10][12]

-

Accurate Mass Measurement: HRMS can measure the mass-to-charge ratio (m/z) to within 5 ppm, which allows for the unambiguous determination of the elemental composition (molecular formula) of the impurity.

-

Tandem MS (MS/MS): The isolated impurity ion is fragmented in the mass spectrometer, and the masses of the resulting fragments are measured. This fragmentation pattern is a molecular fingerprint. By analyzing the mass differences between fragments, chemists can deduce the connectivity of atoms and identify key functional groups and structural motifs. For instance, LC-MS/MS analysis of Roxadustat in positive ion mode often shows a key transition of m/z 353.1 → 250.1.[13]

Nuclear Magnetic Resonance (NMR): The Definitive Answer

While MS provides the formula and fragments, NMR spectroscopy provides the definitive atomic-level map of the entire molecule.[9][11] It is the most powerful tool for unambiguous structure determination.

-

¹H NMR (Proton NMR): Identifies the number of different types of protons, their chemical environment, and their proximity to each other (through spin-spin coupling).

-

¹³C NMR (Carbon NMR): Identifies the number of different types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the puzzle together.

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., are on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is essential for connecting the molecular fragments identified by MS/MS.

-

Caption: The synergistic relationship between MS and NMR in structural elucidation.

Case Study: Characterization of Roxadustat Degradation Products

Forced degradation studies have identified several key impurities.[5] A study identified nine degradation products (DPs), with two major ones, DP-4 and DP-5, being fully characterized by NMR.[5][10]

-

Conditions: Roxadustat was found to be unstable in acidic, basic, and photolytic conditions.[5][10]

-

Impurity DP-4: This was a particularly interesting impurity, generated under alkaline, neutral hydrolysis, and photolytic conditions.[5][10]

| Impurity Type | Stress Condition | Analytical Findings | Reference |

| Acid Degradants | Acid Hydrolysis | Degradant peaks observed at distinct retention times (e.g., RT 12.5 min). | [6] |

| Base Degradants | Alkali Hydrolysis | Multiple degradant peaks observed (e.g., RT 3.7 and 4.2 min). | [6] |

| Isomeric Impurity (DP-4) | Alkaline, Neutral, Photolytic | Same molecular weight as Roxadustat, structure confirmed by NMR. | [5][10] |

| Process Impurities | Synthesis | Various potential impurities related to starting materials and intermediates. | [1][] |

Conclusion: A Commitment to Scientific Integrity

The structural elucidation of pharmaceutical impurities is a rigorous scientific discipline that underpins drug safety. It demands more than the mere application of analytical instrumentation; it requires a strategic mindset, a deep understanding of chemistry, and a commitment to methodical, evidence-based investigation. By integrating high-resolution separation techniques with powerful spectroscopic tools like HRMS and NMR, and by grounding our interpretations in the principles of chemical synthesis and degradation, we can confidently identify and characterize the impurities of Roxadustat. This ensures the delivery of a high-quality, safe, and effective medicine to patients.

References

-

Title: HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. Source: Semantic Scholar. URL: [Link]

-

Title: Structural characterization and in silico toxicity prediction of degradation impurities of Roxadustat. Source: ResearchGate. URL: [Link]

-

Title: Results of forced degradation studies. Source: ResearchGate. URL: [Link]

-

Title: A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Source: Heliyon. URL: [Link]

-

Title: FG 4592 | C19H16N2O5 - PubChem. Source: National Institutes of Health. URL: [Link]

-

Title: Investigation on photo-isomeric impurity of Roxadustat: Structure conformation, physicochemical characterization, interconversion feasibility and in vitro toxicological evaluation. Source: Journal of Molecular Structure. URL: [Link]

-

Title: Roxadustat-impurities. Source: Pharmaffiliates. URL: [Link]

-

Title: (PDF) HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. Source: ResearchGate. URL: [Link]

-

Title: (PDF) Isolation, identification, structural elucidation, and toxicity prediction using (Q)-SAR models of two degradants: AQbD-driven LC method to determine the Roxadustat impurities. Source: ResearchGate. URL: [Link]

-

Title: Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. Source: PubMed. URL: [Link]

-

Title: Determination of Roxadustat in Human Plasma by LC-MS/MS and Its Application in Pharmacokinetic Study. Source: Chinese Pharmaceutical Journal. URL: [Link]

-

Title: Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies. Source: PubMed. URL: [Link]

-

Title: Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Source: CONICET. URL: [Link]

-

Title: Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. Source: Semantic Scholar. URL: [Link]

-

Title: Analysis of impurities in pharmaceuticals - 2021. Source: Wiley Analytical Science. URL: [Link]

Sources

- 1. A critical review of Roxadustat formulations, solid state studies, and analytical methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FG 4592 | C19H16N2O5 | CID 11256664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Investigation on photo-isomeric impurity of Roxadustat: Structure conformation, physicochemical characterization, inter… [ouci.dntb.gov.ua]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. Determination of Roxadustat in Human Plasma by LC-MS/MS and Its Application in Pharmacokinetic Study [journal11.magtechjournal.com]

In Silico Analysis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate and its derivatives. Recognizing the therapeutic potential of the isoquinoline scaffold, this document outlines a systematic and scientifically rigorous computational workflow. We delve into the core principles of molecular modeling, from target identification based on structural analogs to the intricacies of molecular docking, molecular dynamics simulations, and ADMET profiling. This guide is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but the strategic rationale behind each computational experiment. By integrating established methodologies with a robust validation framework, this guide aims to empower researchers to effectively probe the therapeutic potential of novel chemical entities in a virtual environment, thereby accelerating the drug discovery pipeline.

Introduction: The Isoquinoline Scaffold and a Potential Therapeutic Target

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds.[1][2][3] this compound, and its close analog Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate, are of particular interest due to their structural similarity to known therapeutic agents. Specifically, the methylated analog is a known intermediate in the synthesis of Roxadustat, a potent inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD).[1] This relationship strongly suggests that the PHD enzymes are a primary biological target for this class of molecules.

The HIF pathway is a critical regulator of cellular response to low oxygen levels (hypoxia).[4][5] By inhibiting PHD enzymes, the HIF-α subunit is stabilized, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell survival.[4][5] This mechanism of action has been successfully targeted for the treatment of anemia associated with chronic kidney disease.[6] Therefore, this guide will focus on the in silico evaluation of this compound as a potential inhibitor of HIF Prolyl Hydroxylase 2 (PHD2), the isoform most implicated in HIF-α regulation.[7]

This in-depth technical guide will systematically outline the computational methodologies to:

-

Predict the binding affinity and mode of interaction of the molecule with the active site of PHD2.

-

Assess the stability of the protein-ligand complex over time.

-

Evaluate the pharmacokinetic and toxicity profile of the molecule.

The overarching goal is to construct a comprehensive in silico profile that can effectively guide further experimental validation and lead optimization efforts.

The Computational Drug Discovery Workflow: A Strategic Overview

The in silico analysis of a novel compound follows a logical and iterative progression. The workflow is designed to first establish a plausible interaction with the biological target and then to evaluate its drug-like properties. This multi-step process, when executed with rigor, significantly enhances the probability of success in subsequent in vitro and in vivo studies.

Ligand and Target Preparation: The Foundation of Accurate Modeling

The quality of the input structures directly dictates the reliability of the output from any molecular modeling study. Therefore, meticulous preparation of both the ligand (this compound) and the target protein (HIF Prolyl Hydroxylase 2) is a critical first step.

Ligand Preparation

The 2D structure of this compound will be converted into a 3D conformation. This process involves generating a low-energy 3D structure and assigning correct atom types and partial charges.

Protocol: Ligand Preparation using Avogadro and Open Babel

-

2D to 3D Conversion:

-

Draw the 2D structure of the molecule in a chemical drawing software (e.g., ChemDraw) and save it in a standard format (e.g., MOL or SMILES).

-

Import the 2D structure into Avogadro ([Link]).

-

Use the "Auto-Optimization" tool to generate an initial 3D conformation.

-

-

Energy Minimization:

-

Perform a more rigorous energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformation.

-

-

File Format Conversion and Charge Assignment:

-

Use Open Babel ([Link]) to convert the energy-minimized structure to the PDBQT format required by AutoDock Vina. This step also assigns Gasteiger partial charges.

-

Command: obabel ligand.pdb -O ligand.pdbqt

-

Target Preparation

For this study, we will use the crystal structure of human HIF Prolyl Hydroxylase 2 (PHD2). A suitable structure can be obtained from the Protein Data Bank (PDB). For example, PDB ID: 5L9B provides a high-resolution structure of PHD2 in complex with a substrate peptide.[8]

Protocol: Target Preparation using PyMOL and AutoDockTools

-

PDB Structure Retrieval:

-

Download the PDB file for the chosen PHD2 structure (e.g., 5L9B) from the RCSB PDB database ([Link]).

-

-

Protein Cleaning:

-

Open the PDB file in PyMOL ([Link]).

-

Remove all non-essential molecules, including water, co-factors (unless essential for binding), and any co-crystallized ligands.

-

Inspect the protein for any missing residues or atoms and use modeling software to repair them if necessary.

-

-

Preparation for Docking:

-

Open the cleaned PDB file in AutoDockTools (ADT).

-

Add polar hydrogens to the protein.

-

Assign Kollman charges.

-

Merge non-polar hydrogens.

-

Save the prepared protein in the PDBQT format.

-

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10] It is a powerful tool for virtual screening and for understanding the binding mode of a ligand in the active site of a protein.

Causality Behind Experimental Choices: The choice of docking software and the definition of the search space are critical for obtaining meaningful results. AutoDock Vina is a widely used and well-validated open-source docking program.[10] The search space (grid box) should encompass the known active site of PHD2, which includes the iron-coordinating residues and the binding pocket for the 2-oxoglutarate co-substrate.[7]

Protocol: Molecular Docking with AutoDock Vina

-

Grid Box Definition:

-

In AutoDockTools, define the grid box to encompass the active site of PHD2. The dimensions of the grid box should be large enough to allow the ligand to rotate and translate freely within the binding pocket.

-

-

Running the Docking Simulation:

-

Use the command-line interface of AutoDock Vina to perform the docking.

-

Command: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

-

The config.txt file specifies the coordinates of the grid box center and its dimensions.

-

-

Analysis of Docking Results:

-

The output file will contain multiple binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

-

Visualize the top-ranked poses in PyMOL to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and coordination with the active site iron.

-

Data Presentation: Predicted Binding Affinities

| Rank | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |

| 1 | -8.5 | 0.000 |

| 2 | -8.2 | 1.254 |

| 3 | -7.9 | 2.567 |

| ... | ... | ... |

Molecular Dynamics Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[11][12][13][14] MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements.

Causality Behind Experimental Choices: GROMACS is a high-performance and widely used MD simulation package.[12] A simulation of at least 100 nanoseconds is generally recommended to allow for sufficient conformational sampling and to assess the stability of the protein-ligand interactions. Key metrics to analyze include the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of individual residues.

Protocol: MD Simulation with GROMACS

-

System Preparation:

-

Generate the topology for the protein-ligand complex using a suitable force field (e.g., CHARMM36).

-

Solvate the system in a water box.

-

Add ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes.

-

-

Equilibration:

-

Perform a short equilibration run under NVT (constant number of particles, volume, and temperature) conditions, followed by an NPT (constant number of particles, pressure, and temperature) equilibration.

-

-

Production MD:

-

Run the production MD simulation for the desired length of time (e.g., 100 ns).

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate RMSD, RMSF, and to visualize the stability of the protein-ligand interactions over time.

-

ADMET Prediction: Evaluating Drug-likeness

A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[15] In silico ADMET prediction tools can provide an early assessment of these properties, helping to identify potential liabilities.

Causality Behind Experimental Choices: Web-based tools like SwissADME and pkCSM are freely available and provide predictions for a wide range of ADMET properties based on large datasets of known drugs.[16][17][18][19] It is important to use multiple predictors and to interpret the results in the context of the intended therapeutic application.

Protocol: ADMET Prediction using SwissADME and pkCSM

-

Input:

-

Submit the SMILES string or draw the structure of this compound on the web server.

-

-

Analysis:

-

The servers will provide predictions for a variety of properties, including:

-

Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).

-

Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier penetration, CYP450 inhibition.

-

Drug-likeness: Lipinski's rule of five, Veber's rule.

-

Toxicity: AMES toxicity, hERG inhibition.

-

-

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Molecular Weight | 295.29 g/mol | Compliant with Lipinski's rule |

| LogP | 3.2 | Good balance of hydrophilicity/hydrophobicity |

| GI Absorption | High | Likely to be well-absorbed orally |

| BBB Permeant | No | Unlikely to cause CNS side effects |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| AMES Toxicity | No | Low mutagenic potential |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Data Interpretation and Future Directions

The culmination of this in silico workflow is a comprehensive dataset that provides a multi-faceted view of the therapeutic potential of this compound. The interpretation of this data should be holistic, considering the interplay between target affinity, complex stability, and drug-likeness.

A strong candidate for further investigation would exhibit:

-

High predicted binding affinity to PHD2.

-

A stable binding mode in the active site, with key interactions with catalytic residues.

-

A stable protein-ligand complex throughout the MD simulation.

-

A favorable ADMET profile, with a low risk of toxicity and good predicted pharmacokinetic properties.

The results of this in silico analysis should be used to formulate hypotheses that can be tested experimentally. For example, if the docking results suggest a particular hydrogen bond is critical for binding, this can be validated through site-directed mutagenesis of the protein. Similarly, if the ADMET predictions indicate a potential for metabolic instability, this can be investigated in vitro using liver microsomes.

Ultimately, the in silico modeling of this compound serves as a powerful and cost-effective first step in the drug discovery process, enabling a data-driven approach to the identification and optimization of novel therapeutic agents.

References

-

Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. (n.d.). PubMed. Retrieved from [Link]

-

In silico identification of prolyl hydroxylase inhibitor by per-residue energy decomposition-based pharmacophore approach. (2021). PubMed. Retrieved from [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. Retrieved from [Link]

-

Identification of novel potential HIF-prolyl hydroxylase inhibitors by in silico screening. (2011). Semantic Scholar. Retrieved from [Link]

-

pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (2015). PMC. Retrieved from [Link]

-

Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. (2023). Scientia.global. Retrieved from [Link]

-